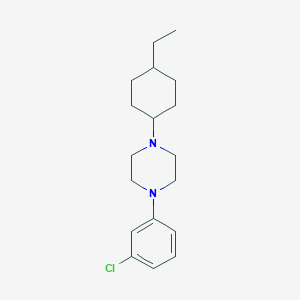

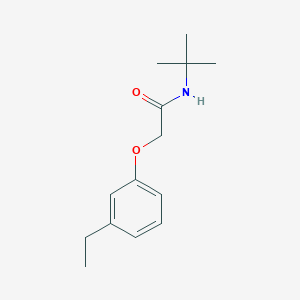

![molecular formula C18H18N4 B5641622 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5641622.png)

3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds like 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multi-step reactions, leveraging principles from coordination chemistry and organic synthesis techniques. Although direct synthesis routes for this specific compound are not detailed in the available literature, related synthetic methodologies can be inferred from compounds with similar structures, such as pyrazolo[3,4-b]pyridines and triazole derivatives. These processes often employ [2+1]-type cyclopropanation reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) for constructing the core heterocyclic scaffolds (Kamimura, 2014; de Souza et al., 2019).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one often features a significant degree of aromaticity and stability, due to the presence of nitrogen atoms within the rings. This stability is not easily compromised by common chemical reactions, such as reductions, oxidations, or hydrolysis under acidic or basic conditions. Structural analysis of similar compounds emphasizes the role of NMR and single-crystal X-ray studies in elucidating their complex geometries and electronic structures, which are pivotal in understanding their reactivity and interaction with biological targets (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

Compounds with triazole and pyridine moieties exhibit a broad spectrum of chemical reactivities, owing to their aromatic stability and the presence of multiple functional groups that can undergo various chemical transformations. These include cycloaddition reactions, N-hydroxylation, and phase I and II metabolism, which are significant in the pharmacological context for their activation or detoxification pathways. The specific chemical behavior of our compound would likely follow analogous patterns, highlighting the importance of understanding these fundamental reactivities for applications in drug discovery and synthetic chemistry (Teunissen et al., 2010).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Safety and Hazards

Zukünftige Richtungen

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. The compound’s properties could be modified through the addition of different functional groups, potentially leading to new compounds with unique properties .

Eigenschaften

IUPAC Name |

3-[5-cyclopropyl-2-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-13-4-2-5-14(10-13)12-22-18(16-6-3-9-19-11-16)20-17(21-22)15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMVKJJHIPNXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC(=N2)C3CC3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

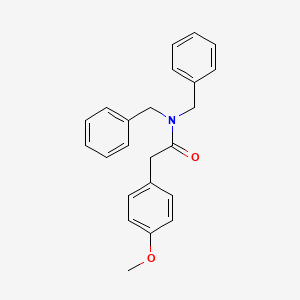

![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)

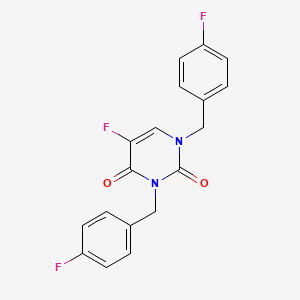

![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)

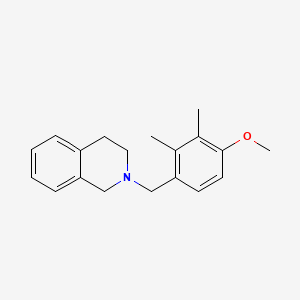

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(4-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641612.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641613.png)

![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)